Cas no 1805282-43-2 (2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid)

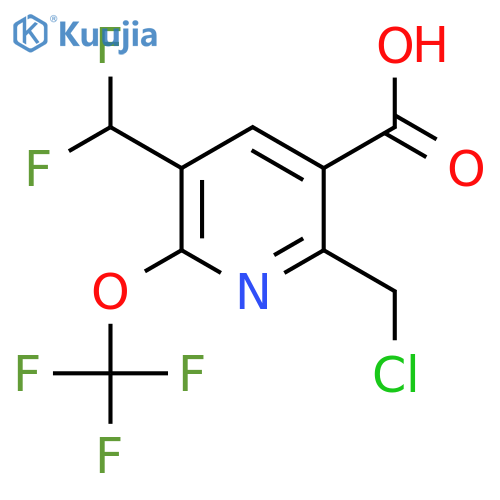

1805282-43-2 structure

商品名:2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid

CAS番号:1805282-43-2

MF:C9H5ClF5NO3

メガワット:305.585919141769

CID:4845927

2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid

-

- インチ: 1S/C9H5ClF5NO3/c10-2-5-3(8(17)18)1-4(6(11)12)7(16-5)19-9(13,14)15/h1,6H,2H2,(H,17,18)

- InChIKey: BSGKIUFCTLKABF-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C(=O)O)=CC(C(F)F)=C(N=1)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 328

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078749-1g |

2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid |

1805282-43-2 | 97% | 1g |

$1,564.50 | 2022-04-01 |

2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1805282-43-2 (2-(Chloromethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)pyridine-3-carboxylic acid) 関連製品

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量